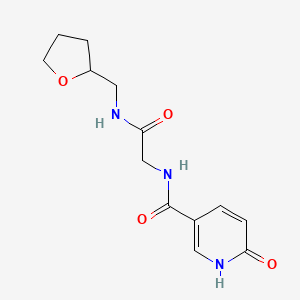

6-oxo-N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c17-11-4-3-9(6-14-11)13(19)16-8-12(18)15-7-10-2-1-5-20-10/h3-4,6,10H,1-2,5,7-8H2,(H,14,17)(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPBLSXASFQCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-oxo-N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide is a derivative of the dihydropyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 462.48 g/mol. The compound features a dihydropyridine core, which is known for its versatility in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N6O6 |

| Molecular Weight | 462.48 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Dihydropyridines are often involved in modulating calcium channels and have been shown to influence apoptosis and cell proliferation.

- Antitumor Activity : Recent studies indicate that derivatives of dihydropyridines can induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and altering cell cycle progression . This mechanism is crucial for potential cancer therapies.

- Autophagy Regulation : The compound has been observed to activate autophagy signaling pathways, which are essential for cellular homeostasis and survival under stress conditions . Autophagy plays a significant role in cancer cell survival and resistance to therapy.

Study 1: Antitumor Efficacy

In a study focusing on related compounds, derivatives were tested against various cancer cell lines such as PC-9 and H460. The results showed that these compounds could significantly increase apoptosis at concentrations as low as 8 µM . This suggests that the structural features of dihydropyridines contribute to their efficacy in inducing cancer cell death.

Study 2: Selectivity and Safety

Another investigation into pyridazinone derivatives revealed that certain modifications led to improved selectivity for thyroid hormone receptors, enhancing their safety profile while maintaining efficacy against target cells . This highlights the importance of structural optimization in developing therapeutics based on dihydropyridine scaffolds.

Research Findings

Research indicates that compounds similar to 6-oxo-N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide exhibit promising biological activities:

- Cytotoxicity : Several derivatives showed cytotoxic effects against tumor cells with IC50 values ranging from 3.17 to 3.83 µM .

- Mechanism Insights : Compounds were shown to modulate key proteins involved in apoptosis (e.g., LC3) without adversely affecting normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with a dihydropyridine structure exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that similar dihydropyridine derivatives possess antimicrobial properties against various pathogens. This compound could potentially be developed into an antimicrobial agent targeting resistant strains of bacteria .

- Anticancer Activity : Preliminary research suggests that the compound may have anticancer properties. Investigations into its mechanism of action are ongoing, focusing on its ability to inhibit cancer cell proliferation and induce apoptosis .

Neuroprotective Effects

Dihydropyridine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The inhibition of β-secretase (BACE1) activity by similar compounds suggests that this compound could play a role in reducing amyloid plaque formation . This mechanism is crucial for developing therapies aimed at slowing the progression of Alzheimer's disease.

Metabolic Disorders

The compound's potential to inhibit BACE2 activity positions it as a candidate for treating metabolic disorders, including type 2 diabetes. Inhibiting BACE2 can help regulate insulin signaling pathways and improve glucose metabolism .

Case Study 1: Anticancer Activity

A study conducted on structurally related compounds demonstrated significant anticancer activity in vitro against human cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis through mitochondrial pathways . Further studies are needed to evaluate the efficacy of 6-Oxo-N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide in vivo.

Case Study 2: Neuroprotective Properties

In a model simulating Alzheimer's disease, compounds similar to 6-Oxo-N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide were shown to reduce β-amyloid levels significantly. This reduction correlated with improved cognitive function in treated animals .

Data Tables

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : 1,6-Dihydropyridine with a 6-oxo group.

- AZ331/AZ257 (): 1,4-Dihydropyridine cores with cyano, thioether, and aryl substituents.

- Thieno[2,3-b]pyridines (): Fused thiophene-pyridine systems, offering enhanced aromaticity and rigidity compared to dihydropyridines.

Substituent Analysis

Pharmacological Implications (Inferred)

While direct activity data for the target compound are unavailable, structural analogs provide clues:

- 1,4-Dihydropyridines (e.g., AZ331) : Often exhibit calcium channel modulation or antimicrobial activity.

- Hydrazinyl-oxoethyl derivatives () : May act as protease inhibitors or kinase regulators due to hydrazine’s nucleophilic reactivity.

- THF Substituent : Could enhance blood-brain barrier penetration compared to polar aryl groups in AZ compounds .

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Functional Group Impact

| Group | Target Compound | AZ331 |

|---|---|---|

| THF-amine | Enhances solubility and H-bonding | Absent |

| Thioether | Absent | Improves metabolic stability |

| Hydrazinyl | Absent | Absent (present in 97c) |

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step condensation reactions. For example, analogous dihydropyridine derivatives are synthesized via refluxing precursors in ethanol with catalysts like piperidine (3–5 hours), followed by precipitation and recrystallization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) for improved solubility.

- Catalyst screening : Piperidine or morpholine for enhanced reaction rates.

- Reaction monitoring : TLC/HPLC to track intermediate formation and adjust reflux duration.

Recrystallization from ethanol or methanol ensures purity ≥95% .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

Quantum mechanical calculations (e.g., Gaussian 09W) predict electronic properties and reactive sites, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target enzymes like glucosamine-6-phosphate synthase. For instance, substituent modifications at the tetrahydrofuran or amide moieties can optimize hydrogen bonding and hydrophobic interactions, as demonstrated in dihydropyridine-carbohydrazide derivatives . MD simulations (NAMD/GROMACS) further assess stability of ligand-protein complexes .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydropyridine ring protons at δ 5.8–6.2 ppm) and carbon frameworks (amide carbonyl at ~170 ppm) .

- FT-IR : Confirms amide (C=O stretch at ~1650 cm⁻¹) and oxo groups (1680–1720 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 375.15) .

Advanced: How can contradictory bioactivity data across studies be systematically resolved?

Answer:

Contradictions in IC₅₀ values or mechanism-of-action claims require:

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability assays (MTT) to confirm target specificity .

- Purity validation : Use HPLC-MS to rule out impurities (>98% purity threshold) .

- Meta-analysis : Pool data from structurally analogous compounds (e.g., 1,4-dihydropyridines) to identify trends in substituent effects .

Basic: What purification strategies ensure high yield and purity?

Answer:

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradient) isolates intermediates.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline products with minimal impurities .

- Membrane filtration : Nanofiltration removes low-molecular-weight byproducts .

Advanced: How do substituents influence pharmacokinetic properties?

Answer:

- LogP optimization : Introducing hydrophilic groups (e.g., hydroxyl) improves aqueous solubility but may reduce blood-brain barrier penetration.

- Metabolic stability : Fluorine substitutions at strategic positions reduce CYP450-mediated oxidation, as seen in fluorinated pyridine derivatives .

- In silico tools : SwissADME predicts absorption parameters, while molecular dynamics assess plasma protein binding .

Basic: What are the stability protocols for long-term storage?

Answer:

- Storage : -20°C under argon in amber vials to prevent photodegradation.

- Degradation monitoring : Periodic HPLC analysis detects hydrolysis products (e.g., carboxylic acid derivatives) .

Advanced: How can reactor design principles improve scalable synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.